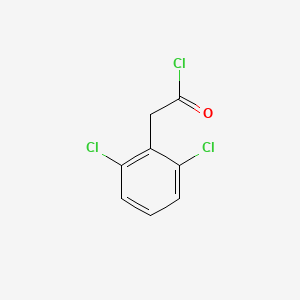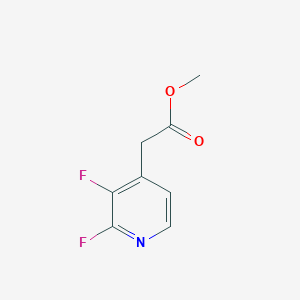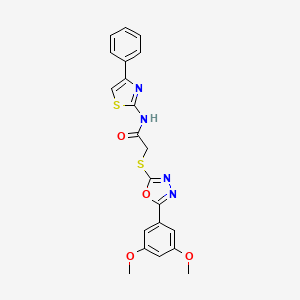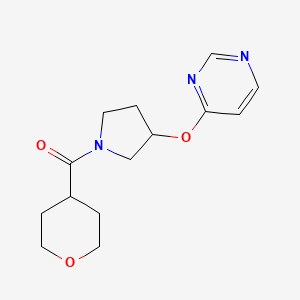
N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, also known as DTQ, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DTQ belongs to the class of oxalamide derivatives, which have been shown to possess a wide range of biological activities. In
科学的研究の応用
Synthesis and Anticancer Potential
- One-Pot Three-Component Synthesis of Novel Compounds : Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, similar in framework to the queried compound, have been synthesized using a one-pot method. These compounds demonstrated moderate to high antitumor activities against several human cancer cell lines, suggesting potential as anticancer agents (Fang et al., 2016).
Chemical Synthesis and Applications
- Autoxidative Synthesis of Tetrahydroisoquinolin-1-one : A process involving the treatment of N-benzyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate with sodium hydride leads to the formation of N-benzyl 1,2,3,4-tetrahydroisoquinolin-1-one, showcasing a method for synthesizing complex quinoline structures (Bois-choussy et al., 2001).
- Copper-Catalyzed Coupling Reactions : A compound similar in structure, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, has been found effective as a ligand in copper-catalyzed coupling reactions of aryl halides with alkynes, leading to the formation of internal alkynes (Chen et al., 2023).
Transformation and Reactivity Studies
- Transformation of Tetrahydroquinoline Derivatives : The study of cyclisation reactions of N-(1,1-dimethylpropargyl) anilines to produce various substituted tetrahydroquinolines reveals insights into the reactivity of these compounds (Williamson & Ward, 2005).
- Soil Transformation of Related Herbicides : Research on the transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in soil, a compound structurally similar to the queried molecule, shows significant chemical change in soil influenced by temperature and soil type (Yih et al., 1970).
Crystal Structure Analysis
- X-Ray Diffraction Analysis : The crystal structure of a related compound, N-[(6-Methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, was determined, providing valuable information on the molecular arrangement and potential for intermolecular interactions (Hirano et al., 2004).
Luminescent Material Design
- Aggregation-Induced Emission Properties : Research into heteroleptic cationic Ir(III) complexes shows fluorescence–phosphorescence dual-emission and mechanoluminescence, relevant for the design of smart luminescent materials. This suggests potential applications for compounds with similar frameworks in data security protection (Song et al., 2016).
Organic Synthesis and Drug Design
- Synthesis of Quinazolinones : A study on the synthesis of novel 2-carboxanilido-3-arylquinazolin-4-ones from N1-(2-carboxyphenyl)-N2-(aryl)oxalamides highlights a simple and efficient approach for producing quinazolinone derivatives, which are structurally related to the queried compound (Mamedov et al., 2019).
Antitumor Activity and Molecular Docking
- Synthesis and Evaluation of Quinazolinone Analogues : The synthesis of 3-benzyl-substituted-4(3H)-quinazolinones and their evaluation for antitumor activity showcases the potential of similar compounds in medicinal chemistry (Al-Suwaidan et al., 2016).
特性
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-17-9-13-22(14-10-17)34(32,33)29-15-5-7-20-11-12-21(16-24(20)29)27-25(30)26(31)28-23-8-4-6-18(2)19(23)3/h4,6,8-14,16H,5,7,15H2,1-3H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUGKHVIYPXVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Trifluoromethyl-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3006309.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B3006312.png)
![4-[benzyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3006313.png)


![3-benzyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B3006319.png)
![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3006321.png)
![2-[[1-(1-Methyltriazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3006322.png)
![N1-phenyl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3006324.png)

![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3006329.png)
